molecular formula C12H11N3O B1508349 N-(Pyridazin-4-ylmethyl)benzamide CAS No. 1028615-71-5

N-(Pyridazin-4-ylmethyl)benzamide

Cat. No.: B1508349
CAS No.: 1028615-71-5
M. Wt: 213.23 g/mol
InChI Key: DOFXWUQBHUPLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridazin-4-ylmethyl)benzamide is a benzamide derivative featuring a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) attached via a methylene group to the amide nitrogen. Pyridazine-containing compounds are of interest in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which can enhance target affinity .

Properties

IUPAC Name

N-(pyridazin-4-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(11-4-2-1-3-5-11)13-8-10-6-7-14-15-9-10/h1-7,9H,8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFXWUQBHUPLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CN=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731361
Record name N-[(Pyridazin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028615-71-5
Record name N-[(Pyridazin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(Pyridazin-4-ylmethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide functional group linked to a pyridazin-4-ylmethyl moiety. Its molecular formula is C12_{12}H12_{12}N4_{4}O, and it is characterized by the following structural features:

  • Aromatic Rings : Contribute to the compound's lipophilicity and potential for molecular interactions.
  • Amide Group : Facilitates hydrogen bonding, enhancing biological interactions.

Antiviral Properties

Recent studies indicate that this compound may act as an inhibitor of viral proteases, particularly those involved in the replication of viruses like SARS-CoV-2. Molecular docking simulations have shown favorable interactions with active site residues in viral proteases, suggesting its potential as an antiviral agent.

Anti-inflammatory and Anticancer Activities

The compound has also been investigated for its anti-inflammatory and anticancer properties. Structural similarities with other bioactive molecules suggest that it may inhibit specific pathways involved in cancer cell proliferation. For instance, similar compounds have demonstrated effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : Using appropriate precursors to create the pyridazine moiety.
  • Amide Bond Formation : Reacting the pyridazine derivative with benzoyl chloride or a similar reagent to form the amide linkage.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : Modifications on the benzamide or pyridazine rings can significantly alter potency and selectivity.
  • Linker Variations : The introduction of different linkers between the aromatic systems can enhance binding affinity to target proteins.
Compound NameStructure CharacteristicsUnique Features
N-(Pyridin-4-ylmethyl)benzamideContains a pyridine instead of pyridazineDifferent biological activity profiles
4-Acryloyl-N-(pyridazin-3-yl)benzamideFeatures an acrylamide groupInvestigated for anti-COVID properties
N-(4-Chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamideContains a chlorophenyl moietyKnown for specific kinase inhibition

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluating derivatives similar to this compound found that certain analogs exhibited IC50_{50} values ranging from 1.03 to 2.59 μM against A549, HeLa, and MCF-7 cell lines, indicating significant anticancer potential .
  • Molecular Docking Studies : Research utilizing molecular docking has revealed that modifications enhancing interactions with viral proteases could lead to more potent inhibitors, emphasizing the importance of structure optimization in drug design.
  • In Vivo Studies : Further investigations into the in vivo efficacy of related compounds have shown promising results in tumor suppression, highlighting their potential therapeutic applications in oncology .

Scientific Research Applications

Medicinal Chemistry

N-(Pyridazin-4-ylmethyl)benzamide has shown promise as a lead compound in the development of new pharmaceuticals, particularly those targeting viral infections and cancer. Its structural characteristics suggest possible interactions with specific enzymes and receptors involved in disease pathways.

Antiviral Properties

Research indicates that this compound could inhibit viral replication by targeting proteases critical for the life cycle of viruses like SARS-CoV-2. Molecular docking studies have demonstrated favorable interactions with active site residues in viral proteases, suggesting that modifications to enhance these interactions could lead to more potent inhibitors.

Anticancer Activity

The compound may also exhibit anticancer properties due to its structural similarities with known bioactive molecules. Several studies have reported that derivatives of benzamide can act as inhibitors of receptor tyrosine kinases (RTKs), which are significant in cancer therapy. The potential for this compound to inhibit specific kinases involved in tumor growth warrants further investigation .

Biological Studies

This compound can serve as a probe to study various biological pathways and mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in understanding disease mechanisms.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps that allow for the generation of high-purity compounds suitable for biological testing. The synthetic pathway can be modified to enhance biological activity or alter pharmacokinetic properties.

Synthetic Pathways

The synthesis generally includes:

  • Formation of the pyridazine ring.
  • Coupling with benzamide derivatives.
  • Purification processes to isolate the desired compound.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

CNS Disorders

A study indicated that similar compounds could modulate metabotropic glutamate receptors, crucial in central nervous system signaling pathways. This suggests that this compound could have neuroprotective effects.

Cancer Research

Related benzamide derivatives have shown promise as RET kinase inhibitors, significant in cancer therapy. The structural similarities may indicate potential anti-cancer properties for this compound .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Benzamides
Compound Key Substituents Biological Activity Synthesis Yield (%) Reference
4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide Pyridine, thiazole Intermediate (kinase inhibition inferred) 83
MS-275 Aminophenyl, pyridinylmethyl HDAC inhibition (brain-selective)
Capmatinib Imidazo-triazine, quinoline c-Met inhibition (NSCLC therapy)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, halogenated phenyl Anticancer (cervical)
HPAPB Hydroxamic acid, p-tolyl Antitumor (HepG2, A549)
Table 2: ADMET and Physicochemical Properties
Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability Reference
N-(Phenylcarbamoyl)benzamide 3.2 0.15 Moderate CYP3A4 inhibition
MS-275 2.8 0.08 High (t₁/₂ = 8–12 h)
HPAPB 1.5 0.45 Rapid clearance (t₁/₂ = 0.59 h)

Preparation Methods

Synthesis via Pyridazin-4-ylmethylamine and Benzoyl Chloride

One common and efficient method involves the reaction of pyridazin-4-ylmethylamine with benzoyl chloride under controlled conditions:

  • Step 1: Preparation of Pyridazin-4-ylmethylamine
    Pyridazin-4-ylmethylamine can be synthesized from pyridazine derivatives through reduction or functional group transformation of a pyridazin-4-ylmethyl halide or aldehyde precursor.

  • Step 2: Formation of N-(Pyridazin-4-ylmethyl)benzamide
    The amine is reacted with benzoyl chloride in an aprotic solvent such as pyridine or dichloromethane, often in the presence of a base (e.g., triethylamine) to neutralize the released HCl. The reaction is typically carried out at low to ambient temperatures to control the rate and minimize side reactions.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure benzamide derivative.

This method is supported by protocols for analogous benzamide compounds, such as N-benzoyl-2-hydroxybenzamides, where acid chlorides react with amines to form amides in good yields (typically 50–90%).

Alternative Route: Amidation via Activated Esters or Coupling Agents

Another approach employs coupling agents (e.g., carbodiimides like DCC or EDC) to activate the carboxylic acid form of benzoic acid derivatives, which then react with pyridazin-4-ylmethylamine to form the amide bond:

  • Step 1: Activation of benzoic acid with DCC or EDC in a solvent such as dichloromethane or DMF.
  • Step 2: Addition of pyridazin-4-ylmethylamine to the activated ester intermediate.
  • Step 3: Workup and purification to isolate this compound.

This method is useful when acid chlorides are unstable or unavailable and has been widely applied in heterocyclic amide synthesis.

Synthesis via Reduction of Benzoyl-Pyridazinylmethyl Precursors

In some cases, benzoyl derivatives of pyridazinylmethyl precursors can be synthesized first, followed by reduction or functional group transformations to yield the target this compound:

  • For example, pyridazin-4-ylmethyl esters or nitriles can be converted to amides by reduction or hydrolysis, then coupled with benzoyl groups.

Patented Synthetic Routes

Several patents describe synthetic methods for pyridazine derivatives structurally related to this compound:

  • WO2005111018A1 describes pyridazinone derivatives and methods for their production, involving condensation reactions and functional group transformations on pyridazine rings to yield amide derivatives.

  • WO2013028818A1 and WO2019055966A2 disclose methods for preparing pyridazinone and pyridazine derivatives with pharmaceutical applications, including amidation steps relevant to benzamide formation.

These patents highlight the use of standard organic synthesis techniques such as acylation, condensation, and selective functional group modifications under mild to moderate conditions.

Reaction Conditions and Yields

Method Key Reagents Solvent Temperature Yield Range (%) Notes
Amine + Benzoyl chloride Pyridazin-4-ylmethylamine, benzoyl chloride, base (e.g., triethylamine) Pyridine, DCM 0°C to room temp 50–90 Common, straightforward amidation
Coupling agent activation Pyridazin-4-ylmethylamine, benzoic acid, DCC/EDC DCM, DMF Room temp 60–85 Useful when acid chlorides unstable
Reduction/hydrolysis of precursors Pyridazinylmethyl esters/nitriles, reducing agents Varies Mild to reflux Variable Multi-step, useful for functionalization
Patented synthetic methods Various pyridazine derivatives and reagents Various Mild to reflux Not always disclosed Often optimized for pharmaceutical use

Characterization and Analytical Data

Synthesized this compound compounds are typically characterized by:

  • FT-IR Spectroscopy: Identification of amide carbonyl (~1650 cm⁻¹) and N-H stretching bands.
  • NMR Spectroscopy:
    • ^1H NMR shows signals corresponding to aromatic protons of benzamide and pyridazine rings, as well as methylene protons linking the two moieties.
    • ^13C NMR confirms carbonyl carbon and aromatic carbons.
  • Mass Spectrometry (ESI-MS): Molecular ion peak consistent with the expected molecular weight.
  • Elemental Analysis: Confirms purity and composition within ±0.4% of theoretical values.

Research Findings and Notes

  • The introduction of the pyridazinylmethyl group to benzamide scaffolds can influence biological activity, as observed in related pyridazinone derivatives with antibacterial properties.
  • Reaction yields and purity depend on the choice of solvents, bases, and reaction temperature, with pyridine often serving as both solvent and base in acylation reactions.
  • Purification via recrystallization or preparative HPLC is standard to achieve >95% purity.
  • The synthetic methods are adaptable to various substituted benzoyl or pyridazine derivatives, allowing structural diversity for pharmaceutical research.

Q & A

Q. What are the key synthetic steps for preparing N-(Pyridazin-4-ylmethyl)benzamide derivatives?

The synthesis typically involves multi-step organic reactions:

  • Pyridazine Ring Formation : Reacting hydrazine with a dicarbonyl compound (e.g., maleic acid derivatives) under controlled pH and temperature .
  • Functionalization : Introducing substituents (e.g., sulfonamide groups via sulfonyl chloride in the presence of a base) or coupling with benzoyl chloride derivatives to form the benzamide core .
  • Optimization : Parameters like solvent polarity (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., triethylamine) are critical for yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of synthesized derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate proton environments and carbon frameworks .
  • X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Chromatography : HPLC or column chromatography ensures purity, while TLC monitors reaction progress .

Q. What are common reaction conditions and reagents for functionalizing the pyridazine ring?

  • Oxidation : KMnO₄ or H₂O₂ in acidic/neutral media yields hydroxylated or carboxylated derivatives .
  • Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups to alcohols or amines .
  • Nucleophilic Substitution : Piperazine or morpholine groups are introduced via SN2 reactions under inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

  • Core Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and target binding .
  • Side-Chain Engineering : Piperazine or morpholine moieties improve solubility and blood-brain barrier penetration, relevant for CNS-targeting agents .
  • Assay Validation : In vitro enzyme inhibition (e.g., HDAC assays) and cellular viability tests (MTT assays) correlate structural features with activity .

Q. What methodologies elucidate enzyme inhibition mechanisms for benzamide derivatives?

  • Chromatin Immunoprecipitation (ChIP) : Identifies histone acetylation patterns at gene promoters (e.g., RELN or GAD67 in neuroepigenetics) .
  • Kinetic Studies : Measures IC₅₀ values and inhibition constants (Ki) using fluorogenic substrates or radiolabeled ligands .
  • Molecular Docking : Predicts binding modes with targets like PARP-1 or HDACs, guiding rational design .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay Standardization : Control variables like cell line selection, serum concentration, and incubation time .
  • Purity Verification : Impurities >5% (e.g., unreacted intermediates) can skew results; rigorous HPLC-MS characterization is advised .
  • Dose-Response Curves : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

Q. What strategies optimize reaction conditions to improve yield and scalability?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions .
  • Catalyst Selection : Pd/C or CuI accelerates cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyridazin-4-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(Pyridazin-4-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.